(R)-4-(Iodomethyl)oxazolidin-2-one
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Description
(R)-4-(Iodomethyl)oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C4H6INO2 and its molecular weight is 227.001. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxazolidin-2-ones, in general, are known to have antibacterial properties . They are structurally related to a class of synthetic antibiotic agents .
Mode of Action
For instance, the synthesis of 2-oxazolidinone frameworks often involves carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is a common step, followed by carboxylative cyclization of N-propargylamines with CO2 .
Biochemical Pathways
The synthesis of 2-oxazolidinone frameworks often involves the cycloaddition of co2 to aziridine derivatives, followed by carboxylative cyclization of n-propargylamines with co2 . These reactions could potentially affect various biochemical pathways.
Result of Action
Oxazolidin-2-ones are known to have antibacterial properties . Therefore, it can be inferred that the compound might have similar effects.
Action Environment
The synthesis of 2-oxazolidinone frameworks often involves solvent-free conditions , suggesting that the compound might be stable in a variety of environments.
Properties
IUPAC Name |
(4R)-4-(iodomethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGUMEIFDXIUBW-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741110 |
Source
|
Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144542-46-1 |
Source
|
Record name | (4R)-4-(Iodomethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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